molecular formula C22H36O2 B12437178 Ethyl 8,11,14,17-Eicosatetraenoate

Ethyl 8,11,14,17-Eicosatetraenoate

Cat. No.: B12437178
M. Wt: 332.5 g/mol
InChI Key: LKBDTOYINRNCSY-UHFFFAOYSA-N
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Description

It is derived from the formal condensation of the carboxy group of 8,11,14,17-Eicosatetraenoic acid with the hydroxy group of ethanol . This compound is part of the ethyl esters category and is known for its significant role in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8,11,14,17-Eicosatetraenoate is typically synthesized by esterification of 8,11,14,17-Eicosatetraenoic acid with ethanol under alkaline conditions. The reaction is catalyzed by a base, leading to the formation of the ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8,11,14,17-Eicosatetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions often involve elevated temperatures and the presence of catalysts.

    Reduction: Common reagents include hydrogen gas, metal hydrides, and catalytic hydrogenation. Conditions typically involve high pressure and the presence of a catalyst.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

Mechanism of Action

Ethyl 8,11,14,17-Eicosatetraenoate exerts its effects through various molecular targets and pathways:

Biological Activity

Ethyl 8,11,14,17-eicosatetraenoate (CAS 123940-93-2) is a polyunsaturated fatty acid ester derived from eicosatetraenoic acid. This compound is notable for its potential biological activities, particularly in inflammation modulation and cellular signaling. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H36O2
  • Molecular Weight : 332.52 g/mol
  • Purity : >98%
  • Storage Conditions : Recommended at -20°C for long-term stability

This compound functions primarily through its incorporation into cell membranes, influencing membrane fluidity and the function of membrane-bound proteins. Upon metabolism, it can be converted into various bioactive lipid mediators that play crucial roles in inflammatory responses and cellular signaling pathways. The compound's structure allows it to interact with key enzymes involved in lipid metabolism and signaling, particularly those related to inflammation.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to downregulate the production of pro-inflammatory cytokines and chemokines by immune cells. For instance:

  • Inhibition of Leukocyte Activation : Studies have demonstrated that this compound can inhibit the activation of eosinophils and neutrophils in response to inflammatory stimuli .
  • Modulation of Lipid Mediators : this compound can be metabolized into specialized pro-resolving mediators (SPMs) that promote the resolution of inflammation .

Cardioprotective Properties

The compound has also been investigated for its cardioprotective effects. In animal models of cardiac stress:

  • Improvement in Cardiac Function : Administration of this compound has been associated with improved cardiac function and reduced apoptosis in myocardial tissues .
  • Reduction in Biomarkers : Significant reductions in biomarkers such as BNP (B-type natriuretic peptide) and MMP2 (matrix metalloproteinase 2) have been observed following treatment .

Case Studies and Experimental Evidence

  • Eosinophilic Inflammation : A study highlighted the role of this compound in modulating eosinophil infiltration during allergic responses. The compound significantly reduced eosinophil migration by inhibiting the action of eosinophil chemoattractants like 5-oxo-ETE .
  • Cardiac Remodeling : In a controlled experimental setup involving isoproterenol-induced cardiac remodeling, this compound was shown to reverse adverse remodeling effects by regulating miRNA expression associated with cardiac fibrosis .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
Ethyl EicosapentaenoateC20H30O2Anti-inflammatory; cardioprotective
Methyl EicosatetraenoateC20H34O2Used as a standard in fatty acid analysis; potential anti-inflammatory effects
Stearidonic AcidC18H30O2Anti-inflammatory; inhibits phospholipase A2

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

ethyl icosa-8,11,14,17-tetraenoate

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3

InChI Key

LKBDTOYINRNCSY-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC

Origin of Product

United States

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